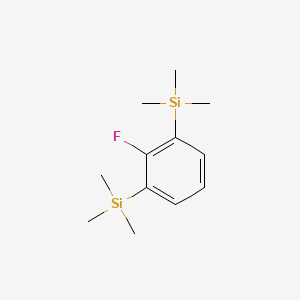1,3-Bis(trimethylsilyl)-2-fluorobenzene
CAS No.: 75186-43-5
Cat. No.: VC16030620
Molecular Formula: C12H21FSi2
Molecular Weight: 240.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75186-43-5 |
|---|---|
| Molecular Formula | C12H21FSi2 |
| Molecular Weight | 240.46 g/mol |
| IUPAC Name | (2-fluoro-3-trimethylsilylphenyl)-trimethylsilane |
| Standard InChI | InChI=1S/C12H21FSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9H,1-6H3 |
| Standard InChI Key | HCKIFFBGPMDSQZ-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1,3-bis(trimethylsilyl)-2-fluorobenzene is , with a molecular weight of 240.46 g/mol . The compound’s structure combines the electron-withdrawing effects of fluorine with the steric bulk and electron-donating properties of trimethylsilyl groups. This interplay influences its reactivity, solubility, and intermolecular interactions. Comparative analysis with the non-fluorinated analogue, 1,3-bis(trimethylsilyl)benzene (CAS 34471-37-9), reveals that fluorine substitution reduces the boiling point from 224.3 ± 13.0 °C to 219.1 ± 30.0 °C (predicted), likely due to altered dipole interactions and molecular packing .
Applications in Organic Synthesis and Materials Science
Building Block for Complex Molecules
The steric bulk of trimethylsilyl groups and fluorine’s electronic effects make 1,3-bis(trimethylsilyl)-2-fluorobenzene a candidate for synthesizing hindered aromatic systems. For example, it could serve as a precursor for:
-
Ligands in Catalysis: Bulky silyl groups stabilize low-coordination-state metals in cross-coupling reactions .
-
Fluorinated Liquid Crystals: The compound’s dipolar character may enhance mesophase stability in display technologies .
Electronic Materials
The electron-withdrawing fluorine and electron-donating silyl groups create a push-pull electronic configuration, potentially useful in:
-
Organic Semiconductors: Modulating charge-carrier mobility in thin-film transistors .
-
Photoresponsive Materials: Adjusting absorption spectra for optoelectronic applications .
Future Research Directions
Despite its promise, gaps remain in understanding this compound’s full potential. Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume